![molecular formula C9H9ClN2O3 B2637270 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol CAS No. 2270915-09-6](/img/structure/B2637270.png)
2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol
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Overview
Description
The compound “2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol” is an organic compound containing a nitro group (-NO2) attached to a phenyl ring, a chloro group (-Cl), an imine functional group (C=N), and an ethanol group (-CH2CH2OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the imine group and the polar nitro group would likely have a significant impact on the compound’s shape and reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, including reduction of the nitro group, nucleophilic substitution at the chloro group, or reactions at the imine group . The ethanol group could also participate in reactions, particularly if deprotonated to form an alkoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is highly polar, which could affect the compound’s solubility in different solvents . The presence of the ethanol group could also affect its boiling and melting points .Scientific Research Applications
- Research : Experimental and e-NRTL modeling studies investigated the vapor-liquid equilibrium (VLE) of CO2 in aqueous AEEA solutions. The model predicted CO2 solubility with an average absolute deviation (AAD) of 28% compared to experimental data .
- Predictions : The ENRTL model accurately predicted CO2 equilibrium in AEEA-water solutions, considering parameters, binary interaction parameters, equilibrium constants, dielectric constants, and vapor pressure correlations .
- Availability : Benchchem offers qualified products for CAS No. 2270915-09-6 (2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol).
CO2 Absorption Solvent
Thermodynamic Modeling
Matrix184476
Safety and Physical Properties
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylideneamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-9-2-1-8(12(14)15)5-7(9)6-11-3-4-13/h1-2,5-6,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSROHXEJXGGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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